molecular formula C26H24ClN3O3 B11421064 1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11421064
M. Wt: 461.9 g/mol
InChI Key: CYJIBZYXFHOTEY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a pyrrolidinone ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a carbonyl compound.

    Substitution reactions: The final steps involve introducing the 3-chlorophenyl and 4-methoxyphenoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using high-yielding reactions, minimizing the number of steps, and employing cost-effective reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups and the presence of both benzimidazole and pyrrolidinone rings. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O3/c1-32-21-9-11-22(12-10-21)33-14-13-29-24-8-3-2-7-23(24)28-26(29)18-15-25(31)30(17-18)20-6-4-5-19(27)16-20/h2-12,16,18H,13-15,17H2,1H3

InChI Key

CYJIBZYXFHOTEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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